6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine class. This compound features a unique structural arrangement that includes multiple fused rings and a sulfur-containing substituent. Benzodiazepines are widely recognized for their pharmacological properties, particularly in the treatment of anxiety, insomnia, and other conditions.
The compound has been synthesized and analyzed in various studies focusing on its chemical properties and potential applications. Research has documented its synthesis pathways and mechanisms of action, contributing to the understanding of its functionality in biological systems.
This compound is classified under the following categories:
The synthesis of 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one typically involves multi-step organic reactions. Common methods include:
For example, one synthesis pathway may begin with a precursor containing a phenyl group and a sulfur substituent. The reaction conditions often involve solvents like methanol or dimethylformamide and may require catalysts or specific temperature controls to optimize yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy are used to confirm the structure and purity of the synthesized compound .
The molecular structure of 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one features:
The molecular formula can be represented as , with a molecular weight of approximately 372.51 g/mol. The structural complexity is indicated by its multiple chiral centers and potential stereoisomerism.
This compound can undergo various chemical reactions typical for benzodiazepines:
Reactions involving this compound are often studied under controlled conditions to assess stability and reactivity. For instance, specific solvents can influence reaction rates and product distributions .
The mechanism of action of 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one likely involves interaction with GABA (gamma-Aminobutyric acid) receptors in the central nervous system. Benzodiazepines typically enhance the effect of GABA by increasing the frequency of chloride channel opening when GABA binds to its receptor.
Studies have shown that compounds like this can exhibit anxiolytic (anxiety-reducing) effects through modulation of neurotransmitter activity within neural pathways .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as ethanol or dimethyl sulfoxide. Its melting point is typically determined through differential scanning calorimetry or similar techniques.
Key chemical properties include:
Relevant data from spectral analysis (NMR and IR) provide insights into functional groups and molecular interactions .
The primary applications of 6-(4-Methylsulfanylphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one include:
Additionally, ongoing research may uncover further therapeutic potentials related to mood disorders or sleep disturbances due to its structural characteristics .
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 36678-05-4
CAS No.: 11104-44-2